1,2-Dimethylcyclobutane
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Overview
Description
1,2-Dimethylcyclobutane is an organic compound with the molecular formula C₆H₁₂. It is a cycloalkane, specifically a substituted cyclobutane, where two methyl groups are attached to the first and second carbon atoms of the cyclobutane ring. This compound exists in two stereoisomeric forms: cis-1,2-dimethylcyclobutane and trans-1,2-dimethylcyclobutane .
Preparation Methods
1,2-Dimethylcyclobutane can be synthesized through various methods. One common synthetic route involves the cyclization of 1,4-dihalobutanes in the presence of a strong base. Another method includes the hydrogenation of 1,2-dimethylcyclobutene. Industrial production methods often involve catalytic hydrogenation processes to ensure high yields and purity .
Chemical Reactions Analysis
1,2-Dimethylcyclobutane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, converting it to more saturated hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, such as chlorine or bromine, under specific conditions.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or chromic acid, reducing agents like hydrogen gas with a palladium catalyst, and halogenating agents like chlorine gas are commonly used
Scientific Research Applications
1,2-Dimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a model compound to study ring strain and stereochemistry in cycloalkanes.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 1,2-dimethylcyclobutane involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts hydrogen atoms, resulting in more saturated hydrocarbons. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
Comparison with Similar Compounds
1,2-Dimethylcyclobutane can be compared with other similar compounds such as:
1,2-Dimethylcyclopropane: This compound has a smaller ring size, leading to higher ring strain and different reactivity.
1,3-Dimethylcyclobutane: The methyl groups are positioned differently, affecting the compound’s stereochemistry and reactivity.
1,2-Dibromocyclopentane: This compound has a larger ring size and different substituents, leading to variations in physical and chemical properties .
Properties
CAS No. |
4202-23-7 |
---|---|
Molecular Formula |
C6H12 |
Molecular Weight |
84.16 g/mol |
IUPAC Name |
1,2-dimethylcyclobutane |
InChI |
InChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3 |
InChI Key |
IVAGOJQDJFWIRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1C |
Origin of Product |
United States |
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